molecular formula C9H8F3NO B1294952 N-[4-(Trifluoromethyl)phenyl]acetamide CAS No. 349-97-3

N-[4-(Trifluoromethyl)phenyl]acetamide

Cat. No. B1294952
CAS RN: 349-97-3
M. Wt: 203.16 g/mol
InChI Key: DFDHFECLWHHELH-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)phenyl]acetamide, with the chemical formula C9H8F3NO, is a compound that falls under the category of acetamides. It is also known by other names, including 4-(Trifluoromethyl)acetanilide and N-(4-(Trifluoromethyl)phenyl)acetamide. The molecular weight of this compound is approximately 203.16 g/mol .


Synthesis Analysis

The synthesis of N-[4-(Trifluoromethyl)phenyl]acetamide involves the reaction of an appropriate precursor with trifluoroacetic anhydride or trifluoroacetic acid. The trifluoromethyl group is introduced to the phenyl ring, resulting in the formation of the desired compound. Detailed synthetic routes and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of N-[4-(Trifluoromethyl)phenyl]acetamide consists of a phenyl ring with a trifluoromethyl group attached to the fourth position. The acetamide functional group is linked to the phenyl ring. The compound’s 2D and 3D structures can be visualized using computational tools .


Chemical Reactions Analysis

N-[4-(Trifluoromethyl)phenyl]acetamide may participate in various chemical reactions, including amidation, hydrolysis, and substitution reactions. Its reactivity depends on the functional groups present and the reaction conditions. Further investigation into specific reactions involving this compound is warranted .


Physical And Chemical Properties Analysis

  • Spectroscopic Properties : IR, NMR, and UV-Vis spectra can reveal functional groups and structural features .

Scientific Research Applications

Electronic and Biological Interactions

  • Structural and Electronic Properties : N-[4-(Ethylsulfamoyl)phenyl]acetamide, a related compound, was studied for its structural parameter, electron behavior, and wave function. Its properties were investigated in different solvents, providing insights into the reactivity of the compound (Bharathy et al., 2021).

  • Molecular Docking Analysis : This compound was also subjected to molecular docking studies to explore its potential fungal and cancer activities. Such studies are crucial for understanding how these compounds interact with biological targets (Bharathy et al., 2021).

Vibrational and Computational Analysis

  • Conformational Study : Another related compound, N-(2-(trifluoromethyl)phenyl)acetamide, was analyzed for its molecular structure properties using vibrational and computational methods. This kind of study aids in understanding the chemical and physical properties of such compounds (Aayisha et al., 2019).

properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-6(14)13-8-4-2-7(3-5-8)9(10,11)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDHFECLWHHELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188459
Record name N-(4-(Trifluoromethyl)phenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Trifluoromethyl)phenyl]acetamide

CAS RN

349-97-3
Record name N-[4-(Trifluoromethyl)phenyl]acetamide
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Record name N-(4-(Trifluoromethyl)phenyl)acetamide
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Record name 349-97-3
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Record name N-(4-(Trifluoromethyl)phenyl)acetamide
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Record name N-[4-(trifluoromethyl)phenyl]acetamide
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Synthesis routes and methods

Procedure details

4-Trifluoromethylaniline (3.00 g, 18.6 mmol) was dissolved in pyridine (1.62 g, 20.5 mmol), the solution was added with acetic anhydride (2.38 g, 23.3 mmol) with stirring on an ice bath, and the mixture was stirred at room temperature for 30 minutes. The reaction mixture was concentrated under reduced pressure, and then azeotroped with toluene, and the resulting residue was suspended in hexane, and taken by filtration. The residue was washed with hexane, and then dried under reduced pressure to obtain 4-trifluoromethylacetanilide (3.76 g, 99%) as colorless solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
200
Citations
X Liang, B Wang, C Chen, A Wang, C Hu… - Journal of Medicinal …, 2018 - ACS Publications
Most of the current FMS-like tyrosine kinase 3 (FLT3) inhibitors lack selectivity between FLT3 kinase and cKIT kinase as well as the FLT3 wt and internal tandem duplication (ITD) …
Number of citations: 21 pubs.acs.org
P Panini, D Chopra - CrystEngComm, 2013 - pubs.rsc.org
The presence of the C–F bond in organic molecules, particularly in the context of generating different intermolecular interactions of the type C–F⋯F–C, C–H⋯F and C–F⋯π is of extreme …
Number of citations: 51 pubs.rsc.org
M Tsikolia, UR Bernier, DE Wedge… - Chemistry & …, 2019 - Wiley Online Library
Trifluoromethylphenyl amides (TFMPAs) were designed and synthesized as potential pesticides. Thirty‐three structures were evaluated for fungicidal activity against three …
Number of citations: 6 onlinelibrary.wiley.com
L Ye, ST Larda, YF Frank Li, A Manglik… - Journal of biomolecular …, 2015 - Springer
The elucidation of distinct protein conformers or states by fluorine ( 19 F) NMR requires fluorinated moieties whose chemical shifts are most sensitive to subtle changes in the local …
Number of citations: 70 link.springer.com
CB Francisco, LP Picard, YC Su, S Prosser, EA Basso - 2023 - proceedings.science
Fluorinated reporters are exquisite probes of protein conformation due to their high receptivity and chemical shift sensitivity [1]. The inherently high chemical shift sensitivity of CF3 …
Number of citations: 0 proceedings.science
B Wannalerse, P Kwanmuang, P Jansukra… - Crystals, 2022 - mdpi.com
The structures of 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide), B1, and 2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide, B2, are crystallized in …
Number of citations: 5 www.mdpi.com
AD Dixon, SA Robson, JC Trinidad, JJ Ziarek - Protein Science, 2022 - Wiley Online Library
Fluorine ( 19 F) offers several distinct advantages for biomolecular nuclear magnetic resonance spectroscopy such as no background signal, 100% natural abundance, high sensitivity, …
Number of citations: 1 onlinelibrary.wiley.com
C Jiang, J Shi, L Liao, L Zhang, J Liu, Y Wang… - …, 2020 - Wiley Online Library
In this study, 22 novel compounds were designed and synthesized by acetamide bridge chains, among which 5 a–5 k were monosubstituted compounds, and 6 a–6 k were disubstituted…
EA Kuo, PT Hambleton, DP Kay, PL Evans… - Journal of medicinal …, 1996 - ACS Publications
The active metabolite (2) of the novel immunosuppressive agent leflunomide (1) has been shown to inhibit the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes …
Number of citations: 110 pubs.acs.org
M Tsikolia, UR Bernier, MR Coy, KC Chalaire… - Pesticide biochemistry …, 2013 - Elsevier
Twenty trifluoromethylphenyl amides were synthesized and evaluated as fungicides and as mosquito toxicants and repellents. Against Aedes aegypti larvae, N-(2,6-dichloro-4-(…
Number of citations: 30 www.sciencedirect.com

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